2-Methoxyethyl 4-methylbenzenesulfonate (CAS 58320-73-3 / 17178-10-8), commonly referred to as 2-methoxyethyl tosylate, is a highly reactive, low-volatility alkylating agent extensively utilized in organic synthesis, medicinal chemistry, and materials science. It serves as a premium precursor for installing the 2-methoxyethyl (PEG1) moiety onto nucleophilic oxygen, nitrogen, and sulfur atoms. Characterized as a stable, high-boiling liquid, this tosylate ester provides an exceptional leaving group that drives sterically hindered or electronically deactivated alkylations to completion. For procurement teams and process chemists, it represents a safer, higher-yielding alternative to hazardous short-chain alkyl halides, offering reliable performance in the synthesis of active pharmaceutical ingredients (APIs), supramolecular macrocycles, and advanced battery electrolyte additives .
Attempting to substitute 2-methoxyethyl 4-methylbenzenesulfonate with generic alternatives like 2-methoxyethyl chloride, bromide, or mesylate frequently compromises both reaction yield and process safety. Short-chain alkyl halides such as the chloride and bromide are highly volatile, presenting severe inhalation hazards and requiring specialized pressurized equipment for scale-up. Furthermore, they often exhibit sluggish reaction kinetics in complex N- or O-alkylations, leading to incomplete conversions and complex purification profiles. Conversely, while 2-methoxyethyl mesylate shares a similar non-volatile profile, it has proven significantly less reactive in critical halogen-exchange and bulky substitution pathways, often failing to achieve the near-quantitative conversions seamlessly delivered by the tosylate [1].
In the large-scale synthesis of 2-bromoethyl methyl ether, direct bromination of 2-methoxyethanol with hydrobromic acid yields less than 10% of the desired product. When evaluating activated intermediates, 2-methoxyethyl 4-methylbenzenesulfonate (tosylate) demonstrates superior reactivity compared to its mesylate analog. Reaction of the tosylate with tetrabutylammonium bromide (TBAB) in refluxing toluene achieves 100% conversion by GC within 3-4 hours, whereas the identical reaction using 2-methoxyethyl mesylate in refluxing acetone is largely unsuccessful[1].
| Evidence Dimension | Conversion efficiency to 2-bromoethyl methyl ether |
| Target Compound Data | 100% conversion (3-4 hours, refluxing toluene + TBAB) |
| Comparator Or Baseline | 2-Methoxyethyl mesylate (unsuccessful) / Direct bromination (<10% yield) |
| Quantified Difference | >90% yield improvement over direct bromination; qualitative success over mesylate |
| Conditions | Reaction with TBAB in refluxing solvent |
This allows process chemists to bypass harsh, low-yielding direct halogenation or sluggish mesylate displacements when synthesizing critical alkylating intermediates.
The synthesis of cationic manganese porphyrins (superoxide dismutase mimics) requires efficient N-alkylation of pyridyl groups. 2-Methoxyethyl 4-methylbenzenesulfonate serves as a highly effective electrophile for this transformation. When reacted with H2T-3-PyP in anhydrous DMF at 100 °C, the tosylate drives the N-alkylation to completion in 3.5 hours, yielding 93.8% of the target product (isolated as a chloride salt) [1]. The excellent leaving group ability of the tosylate overcomes the steric hindrance of the porphyrin core without requiring extreme pressures or highly volatile halide precursors.
| Evidence Dimension | N-alkylation yield of meso-pyridylporphyrins |
| Target Compound Data | 93.8% isolated yield |
| Comparator Or Baseline | Standard unactivated alkyl halides (historically require prolonged heating or high pressure) |
| Quantified Difference | Achieves near-quantitative conversion (93.8%) in 3.5 hours |
| Conditions | Anhydrous DMF, 100 °C, 3.5 hours |
Procurement of the tosylate ensures highly reproducible, high-yield functionalization of complex, high-value macrocycles where incomplete alkylation leads to inseparable mixtures.
In the functionalization of calix[4]arenes, the choice of alkylating agent dictates the final stereochemical conformation. While smaller alkyl groups (like ethyl) fail to prevent interconversion of the phenolic oxygen conformers, 2-methoxyethyl 4-methylbenzenesulfonate provides the exact steric bulk and reactivity needed to lock the macrocycle. Using the tosylate with Cs2CO3 in DMF affords the tetra-O-alkylated calix[4]arene exclusively in the 1,3-alternate conformation with an 82% isolated yield[1]. This level of stereocontrol is unattainable with simpler or less reactive alkyl halides.
| Evidence Dimension | Stereochemical yield and conformer locking |
| Target Compound Data | 82% yield of pure 1,3-alternate conformer |
| Comparator Or Baseline | Ethyl/methyl halides (fail to lock conformation) |
| Quantified Difference | Complete stereocontrol vs. freely interconverting mixtures |
| Conditions | Cs2CO3, DMF, tetra-O-alkylation of p-tert-butylcalix[4]arene |
For researchers designing host-guest systems or MOF linkers, this compound guarantees the structural rigidity and specific geometry required for target binding.
Volatility and inhalation toxicity are major concerns when selecting short-chain alkylating agents. 2-Methoxyethyl 4-methylbenzenesulfonate features a boiling point of 110-117 °C at a high vacuum of 0.075 Torr and a flash point of ~161.8 °C. In stark contrast, the closest halide comparator, 2-methoxyethyl chloride, boils at approximately 93 °C at standard atmospheric pressure. The tosylate's high boiling point and stable liquid state at room temperature drastically reduce hazardous vapor emissions, making it a significantly safer and more process-friendly choice for large-scale industrial alkylations.
| Evidence Dimension | Boiling point and vapor hazard |
| Target Compound Data | 110-117 °C @ 0.075 Torr (Flash point 161.8 °C) |
| Comparator Or Baseline | 2-Methoxyethyl chloride (~93 °C @ 760 Torr) |
| Quantified Difference | Orders of magnitude lower vapor pressure at standard operating temperatures |
| Conditions | Standard atmospheric and vacuum distillation conditions |
Procuring the tosylate mitigates the severe inhalation risks and specialized handling requirements associated with highly volatile short-chain alkyl halides.
Due to its superior reactivity and low volatility, this tosylate is a highly effective precursor for generating secondary alkylating agents (like 2-bromoethyl methyl ether) in situ, or for direct PEG1-ylation of pharmaceutical intermediates. It eliminates the need for handling toxic, gaseous, or highly volatile halides during large-scale manufacturing[1].
In medicinal chemistry, the compound is utilized for the exhaustive N-alkylation of meso-pyridylporphyrins. Its excellent leaving group ability ensures near-quantitative conversion, which is critical for isolating high-purity manganese porphyrins used as redox-active drugs and radioprotectants [2].
For materials science and sensor development, the compound is deployed in the O-alkylation of calix[4]arenes. Its specific steric profile and high reactivity enable the complete locking of the macrocycle into the 1,3-alternate conformation, a critical requirement for selective ion binding and host-guest complexation [3].